An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4)
An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1,3-Difluoro-2-iodo-4-nitrobenzene, a key building block in modern organic synthesis. The strategic arrangement of its functional groups—two fluorine atoms, an iodine atom, and a nitro group—renders it a highly versatile reagent for the construction of complex molecular architectures. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of pharmaceuticals and other high-value chemical entities. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this compound.
Introduction
1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4) is a polysubstituted aromatic compound that has gained significant traction as an intermediate in the fields of medicinal chemistry and materials science.[1] The presence of an iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily converted to an amine, opening avenues for a diverse range of further chemical transformations.[1] The fluorine substituents are known to enhance the metabolic stability and bioavailability of drug candidates, making fluorinated building blocks like this one particularly valuable in pharmaceutical research.[2] This guide will provide a detailed exploration of the chemical characteristics and synthetic utility of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of 1,3-Difluoro-2-iodo-4-nitrobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1145881-54-4 | [1] |
| Molecular Formula | C₆H₂F₂INO₂ | [1] |
| Molecular Weight | 284.99 g/mol | [1] |
| MDL Number | MFCD28789221 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Handling
Synthetic Approach
While a specific, detailed protocol for the synthesis of 1,3-Difluoro-2-iodo-4-nitrobenzene is not extensively documented in readily available literature, a plausible and widely utilized method for the synthesis of similar aryl iodides is through a Sandmeyer-type reaction. This would likely involve the diazotization of 2,4-difluoro-3-iodoaniline, followed by treatment with a nitrite source.
Another potential route could involve the direct iodination of 1,3-difluoro-4-nitrobenzene. However, controlling the regioselectivity of such a reaction could be challenging. Given the prevalence of diazotization reactions for the introduction of iodine into aromatic rings, the former approach is the more probable synthetic strategy.[3][4]
Handling and Safety
As a nitro-iodo-aromatic compound, 1,3-Difluoro-2-iodo-4-nitrobenzene should be handled with appropriate caution in a well-ventilated chemical fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6] Based on data for structurally similar compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and eye irritation.[7] It is recommended to store the compound at 2-8°C, protected from light.[8] A comprehensive, compound-specific Safety Data Sheet (SDS) should be consulted before use.
Reactivity and Synthetic Applications
The synthetic utility of 1,3-Difluoro-2-iodo-4-nitrobenzene is primarily derived from the reactivity of its iodine and nitro functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. 1,3-Difluoro-2-iodo-4-nitrobenzene can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding substituted biphenyls.[9]
Conceptual Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[10] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many complex molecules.
Conceptual Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel under an inert atmosphere, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Reduction of the Nitro Group
The nitro group in 1,3-Difluoro-2-iodo-4-nitrobenzene can be readily reduced to an amine, yielding 2,4-difluoro-3-iodoaniline. This transformation is crucial as it introduces a nucleophilic center that can be used for a variety of subsequent reactions, including amide bond formation and the construction of nitrogen-containing heterocycles. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.
Applications in Drug Discovery and Development
Fluorinated aromatic compounds are of high interest in medicinal chemistry due to the beneficial effects of fluorine incorporation on a drug molecule's properties, such as metabolic stability and binding affinity.[11] While specific examples of marketed drugs derived directly from 1,3-Difluoro-2-iodo-4-nitrobenzene are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. The ability to perform selective cross-coupling reactions at the iodine position, followed by or preceded by modification of the nitro group, makes this a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Conclusion
1,3-Difluoro-2-iodo-4-nitrobenzene is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to a wide variety of complex and highly substituted aromatic compounds. The insights and conceptual protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials. As with any chemical reagent, a thorough understanding of its properties, reactivity, and safe handling procedures is paramount to successful and safe experimentation.
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